3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole
Description
3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole is a pyrazole derivative characterized by an amino group at position 3 and a 4-(1-pyrazolyl)phenyl substituent at position 4. This structure combines two heterocyclic systems (pyrazole and phenyl-pyrazole), which may enhance its electronic and steric properties for biological interactions.
Properties
Molecular Formula |
C12H11N5 |
|---|---|
Molecular Weight |
225.25 g/mol |
IUPAC Name |
5-(4-pyrazol-1-ylphenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C12H11N5/c13-12-8-11(15-16-12)9-2-4-10(5-3-9)17-7-1-6-14-17/h1-8H,(H3,13,15,16) |
InChI Key |
RBXNYWJCRBUVQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C3=CC(=NN3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(1H-pyrazol-1-yl)phenyl]-1H-pyrazol-3-amine typically involves the cyclocondensation of hydrazine with a carbonyl system. One common method is the reaction of 4-(1H-pyrazol-1-yl)benzaldehyde with hydrazine hydrate under acidic conditions to form the desired pyrazole derivative . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to heat the reaction mixture, leading to faster reaction times and higher product yields compared to conventional heating methods .
Chemical Reactions Analysis
Nucleophilic Reactions at the Amino Group
The primary amino group (-NH₂) at position 3 participates in nucleophilic substitutions and condensations:
-
Acylation : Reacts with acyl chlorides or anhydrides to form substituted amides. For example, treatment with acetyl chloride yields 3-acetamido derivatives, enhancing solubility for pharmacological studies .
-
Schiff Base Formation : Condenses with aromatic aldehydes (e.g., benzaldehyde) to generate imine derivatives. These intermediates are precursors for antimicrobial agents .
-
Thiourea Synthesis : Reacts with isothiocyanates to produce thiourea-linked pyrazoles, which show anti-inflammatory and antibacterial activity .
Electrophilic Substitution on Pyrazole Rings
The electron-rich pyrazole rings undergo electrophilic substitutions:
-
Nitration : Nitration at position 4 of the pyrazole ring occurs under mixed acid (HNO₃/H₂SO₄) conditions, yielding nitro derivatives for further reduction to amines .
-
Halogenation : Bromination with N-bromosuccinimide (NBS) selectively substitutes hydrogen at position 4, forming bromopyrazole intermediates used in cross-coupling reactions .
Condensation and Cyclization Reactions
The amino and pyrazole groups facilitate heterocycle formation:
-
Pyrazolo[1,5-a]pyrimidine Synthesis : Condenses with β-keto esters or nitriles under acidic conditions to form fused pyrimidine derivatives with antitumor activity .
-
Chalcone Formation : Reacts with substituted acetophenones via Claisen-Schmidt condensation to produce α,β-unsaturated ketones (e.g., (E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one) .
Oxidation and Reduction
-
Oxidation : The pyrazole ring resists oxidation, but substituents like benzylic hydrogens oxidize to ketones. For example, side-chain methyl groups convert to carboxylic acids using KMnO₄ .
-
Reduction : Nitro groups (introduced via nitration) reduce to amines using H₂/Pd-C, enabling further functionalization .
Metal-Complexation Reactions
The amino group and pyrazole nitrogen atoms act as ligands for transition metals:
Scientific Research Applications
5-[4-(1H-pyrazol-1-yl)phenyl]-1H-pyrazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[4-(1H-pyrazol-1-yl)phenyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Table 1: Comparison of Aminopyrazole Isomers
- Key Insights: 3APs (e.g., the target compound) exhibit superior anticancer and anti-inflammatory activity compared to 4APs and 5APs. The unsubstituted N1 nitrogen in 3APs is critical for cytotoxicity, as substitutions at this position often diminish activity . 4APs are notable for anticonvulsant properties. For instance, 3-amino-5-[4-chloro-2-(2-fluorophenoxy)phenyl]-4H-1,2,4-triazole (a triazole analogue) showed ED50 = 1.4 mg/kg against pentylenetetrazole-induced convulsions, comparable to diazepam .
Substituent Effects on Bioactivity
Table 2: Impact of Substituents on Pyrazole Derivatives
- Key Insights :
- Electron-withdrawing groups (e.g., -F, -Cl) at para positions enhance antiviral activity in pyrazole amides, as seen in compound 3p (IC50 = 0.82 μM) . The target compound’s 4-(1-pyrazolyl)phenyl group may similarly influence electronic properties, though its bioactivity remains uncharacterized.
- Halogen substitutions in pyrazolecarboxamides (e.g., penflufen) improve antifungal activity, suggesting that the target’s pyrazolyl-phenyl moiety could be optimized for similar applications .
Table 4: Activity Comparison Across Heterocyclic Analogues
- Key Insights :
Biological Activity
3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole is a complex organic compound belonging to the pyrazole family, recognized for its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound features two distinct pyrazole moieties connected by an amino group, enhancing its chemical reactivity and biological interactions. The structural characteristics contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry.
Biological Activities
This compound exhibits a range of biological activities, which include:
- Anticancer Activity : The compound has shown promising results against various cancer cell lines, including hepatocellular carcinoma (HepG2) and cervical cancer (HeLa), with significant inhibition rates reported in studies .
- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, demonstrating efficacy comparable to standard anti-inflammatory drugs .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against several pathogens, showing effective inhibition zones and minimum inhibitory concentrations (MICs) .
Synthesis Methods
The synthesis of this compound can be achieved through various methodologies, often involving the reaction of hydrazines with appropriate carbonyl compounds. The following table summarizes some key synthetic routes and their outcomes:
| Synthetic Method | Yield (%) | Key Findings |
|---|---|---|
| Hydrazine Reaction with Aromatic Aldehydes | 75% | Effective for generating substituted pyrazoles |
| Cyclization with β-Enamino Diketones | 51% | Resulted in diverse pyrazole derivatives with varied biological activities |
| Coupling with Phenylhydrazines | Fair to Good | Produced a range of pyrazole derivatives for further evaluation |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Evaluation : In vitro assays demonstrated that compounds derived from this structure inhibited the proliferation of multiple cancer cell lines. For instance, one study reported an IC50 value of 1.76 ± 0.19 μM against GSK-3β, indicating potential as an anticancer agent .
- Anti-inflammatory Studies : Another research highlighted the compound's ability to reduce inflammation in LPS-induced models, suggesting its use in treating inflammatory diseases .
- Antimicrobial Testing : A comprehensive evaluation revealed that the compound exhibited significant antimicrobial activity against strains such as Staphylococcus aureus, with MIC values ranging from 0.22 to 0.25 μg/mL .
Q & A
Q. What are the common synthetic routes for constructing the pyrazole core in 3-amino-5-[4-(1-pyrazolyl)phenyl]pyrazole, and what analytical methods validate its structure?
The pyrazole core is typically synthesized via cyclization of hydrazide derivatives using reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (120°C) . For example, intermediates such as pyrazole-4-carbonyl chloride are generated through sequential steps: cyclization of substituted hydrazides, formylation, oxidation, and acylation . Structural validation relies on IR spectroscopy (to confirm carbonyl and amine groups), ¹H/¹³C NMR (to resolve aromatic protons and substituent positioning), and mass spectrometry (for molecular weight confirmation) .
Q. How do substituents at the phenyl and pyrazole positions influence the reactivity of this compound in further functionalization?
Electron-donating groups (e.g., methoxy) on the phenyl ring enhance electrophilic substitution reactivity, while electron-withdrawing groups (e.g., trifluoromethyl) stabilize intermediates during azo coupling or cyclization . The 3-amino group acts as a nucleophile, enabling condensation with aldehydes or ketones to form α,β-unsaturated ketones or hydrazone derivatives . Substituent steric effects must be considered to avoid steric hindrance in cross-coupling reactions .
Advanced Research Questions
Q. What methodologies address low yields in the azo-coupling step during the synthesis of 4-(substituted phenyl azo)pyrazole derivatives?
Low yields in azo-coupling often stem from competing side reactions (e.g., diazonium salt decomposition). Optimizing pH with sodium acetate buffer (pH 4–6) and using excess diazonium salts at 0–5°C improves coupling efficiency . Alternative approaches include microwave-assisted synthesis to reduce reaction time and enhance regioselectivity . Contradictory data on substituent effects (e.g., para-chloro vs. para-methoxy groups) suggest the need for DFT calculations to predict electronic and steric influences .
Q. How can computational tools (e.g., DFT, molecular docking) guide the design of pyrazole-based heterocyclic systems for biological activity studies?
Density functional theory (DFT) predicts electron density distribution, aiding in understanding reactive sites for functionalization . Molecular docking studies with target proteins (e.g., fungal CYP51 for antifungal agents) identify key interactions between the pyrazole core and active sites, guiding structural modifications . For example, trifluoromethyl groups enhance hydrophobic interactions, while amino groups form hydrogen bonds .
Q. What strategies resolve contradictions in spectroscopic data for pyrazole derivatives, such as unexpected splitting in NMR spectra?
Unexpected NMR splitting may arise from dynamic rotational isomerism or paramagnetic impurities. Variable-temperature NMR can distinguish between static and dynamic effects . For complex cases, 2D NMR (e.g., COSY, HSQC) clarifies proton-proton correlations and coupling patterns . X-ray crystallography provides definitive structural confirmation, as demonstrated for pyridylpyrazole derivatives .
Methodological Challenges and Solutions
Q. How can researchers optimize the regioselectivity of pyrazole ring formation when using unsymmetrical diketones?
Regioselectivity is controlled by the electronic nature of the diketone. Electron-deficient diketones favor cyclization at the more electrophilic carbonyl group. For example, 1,3-diketones with aryl substituents form pyrazoles via hydrazine attack at the less hindered carbonyl . Kinetic vs. thermodynamic product formation can be modulated by solvent polarity and temperature .
Q. What experimental approaches mitigate decomposition during the synthesis of acid-sensitive pyrazole intermediates?
Acid-sensitive intermediates (e.g., hydrazones) require mild conditions. Using aprotic solvents (DMF, DCM) and avoiding strong acids (e.g., HCl) during workup prevents degradation . Protective groups like Boc for amines or trityl for pyrazole-NH enhance stability during multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
